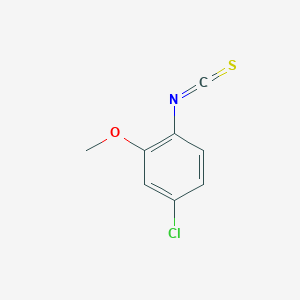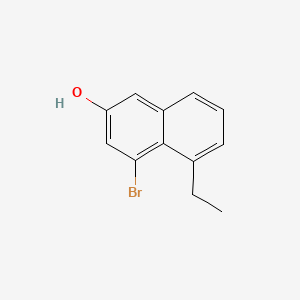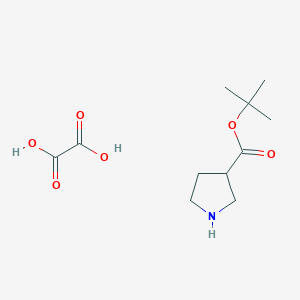![molecular formula C15H28F2N2O2 B13697222 cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is a chemical compound with the molecular formula C15H28F2N2O2 It is a derivative of cyclohexanamine, featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoroethyl-methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves the following steps:
Protection of the amine group: The cyclohexanamine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the difluoroethyl-methylamino group: The protected amine is then reacted with 2,2-difluoroethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the difluoroethyl-methylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets. The difluoroethyl-methylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.
Comparison with Similar Compounds
Similar Compounds
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine: Similar structure but without the Boc protecting group.
cis-4-Fluoromethyl-cyclohexylamine: Contains a fluoromethyl group instead of a difluoroethyl group.
cis-4-Hydroxycyclohexylamine: Features a hydroxy group instead of an amino group.
Uniqueness
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is unique due to the presence of both the Boc protecting group and the difluoroethyl-methylamino substituent. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C15H28F2N2O2 |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
tert-butyl N-[4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H28F2N2O2/c1-15(2,3)21-14(20)18-12-7-5-11(6-8-12)9-19(4)10-13(16)17/h11-13H,5-10H2,1-4H3,(H,18,20) |
InChI Key |
CLTOZMQRINFNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


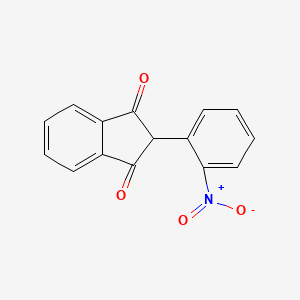
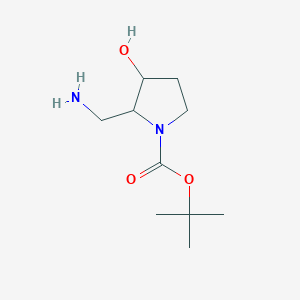


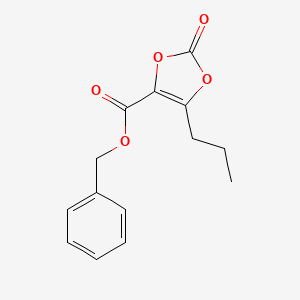


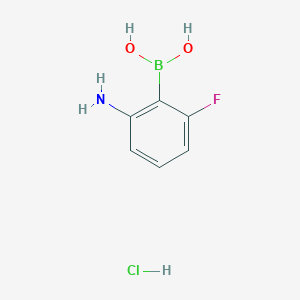
![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
